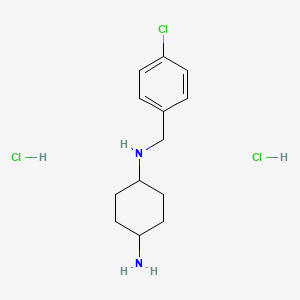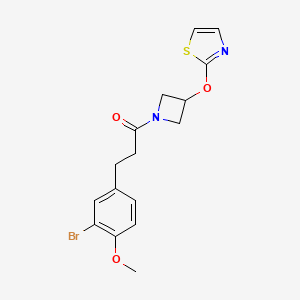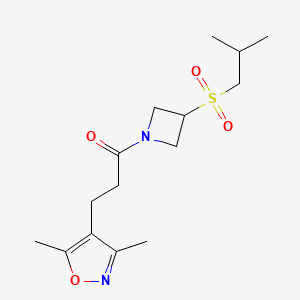![molecular formula C17H18N2O2S B3013217 2-(((1R,5S)-3-cyclopropylidene-8-azabicyclo[3.2.1]octan-8-yl)sulfonyl)benzonitrile CAS No. 2309773-10-0](/img/structure/B3013217.png)
2-(((1R,5S)-3-cyclopropylidene-8-azabicyclo[3.2.1]octan-8-yl)sulfonyl)benzonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound contains an 8-azabicyclo[3.2.1]octane scaffold , which is a central core of the family of tropane alkaloids . These alkaloids display a wide array of interesting biological activities .
Synthesis Analysis
Research directed towards the preparation of this basic structure in a stereoselective manner has attracted attention from many research groups worldwide . Most of the approaches rely on the enantioselective construction of an acyclic starting material that contains all the required stereochemical information to allow the stereocontrolled formation of the bicyclic scaffold .Molecular Structure Analysis
The 8-azabicyclo[3.2.1]octane is a bicyclic structure with an eight-membered ring fused to a three-membered ring . The compound also contains a sulfonyl group attached to a benzonitrile group.Scientific Research Applications
Cycloaddition Reactions
Cycloaddition reactions involving azabicyclo compounds, similar to the chemical structure , have been extensively studied. For instance, the 1,3-dipolar cycloadditions to bicyclic olefins demonstrate significant regio- and stereoselectivity. These reactions afford exo regioisomers and provide insights into the exo rule's applicability to 1,3-dipolar cycloadditions to bicyclic olefins, offering potential pathways for synthesizing complex molecular architectures (Taniguchi, Ikeda, & Imoto, 1978).
Isoxazoline-Based Synthesis
Isoxazoline-based carbocyclic nucleosides are synthesized through cycloaddition with benzonitrile oxide, presenting a method to derive nucleoside analogs from bicyclic compounds. This process highlights the versatility of bicyclic scaffolds in synthesizing biologically relevant molecules (Quadrelli et al., 2007).
Antimicrobial Compounds Synthesis
The synthesis of new heterocyclic compounds incorporating sulfamoyl moiety, suitable as antimicrobial agents, demonstrates the application of bicyclic compounds in developing potential pharmaceuticals. This study highlights the role of bicyclic and sulfonamide components in generating compounds with promising antimicrobial activity (Darwish et al., 2014).
Photocycloaddition Reactions
Photocycloaddition of 2-alkoxy-3-cyanopyridines with methacrylonitrile, resulting in bicyclic azetines, showcases the potential of light-induced reactions in constructing complex bicyclic structures from simpler precursors. This research opens avenues for the development of novel compounds through photochemical transformations (Sakamoto et al., 1996).
Antiproliferative Activity
The preparation of sulfonamides based on the 2-azabicycloalkane skeleton and their evaluation for antiproliferative activity against cancer cell lines illustrate the application of bicyclic compounds in medicinal chemistry. This research contributes to the search for selective antitumor agents with less toxicity to nonmalignant cells (Iwan et al., 2020).
Future Directions
Properties
IUPAC Name |
2-[(3-cyclopropylidene-8-azabicyclo[3.2.1]octan-8-yl)sulfonyl]benzonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O2S/c18-11-13-3-1-2-4-17(13)22(20,21)19-15-7-8-16(19)10-14(9-15)12-5-6-12/h1-4,15-16H,5-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKFDLRKOSPJXGP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC(=C3CC3)CC1N2S(=O)(=O)C4=CC=CC=C4C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
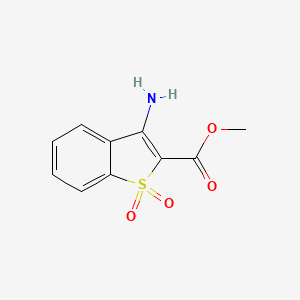
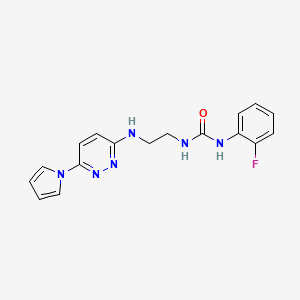
![2-[4-(Oxiran-2-ylmethoxy)phenyl]quinoxaline](/img/structure/B3013137.png)
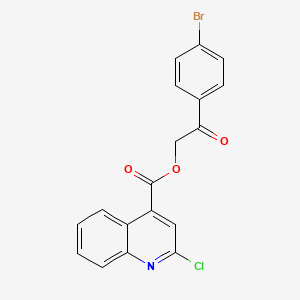
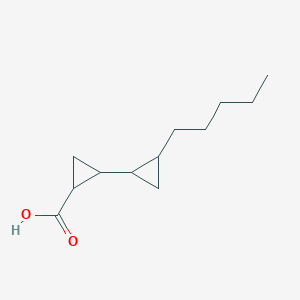
![2-(1,3-Dimethyl-2,6-dioxopurin-7-yl)-N-[2-(3-methyl-1,2,4-oxadiazol-5-yl)thiophen-3-yl]acetamide](/img/structure/B3013142.png)
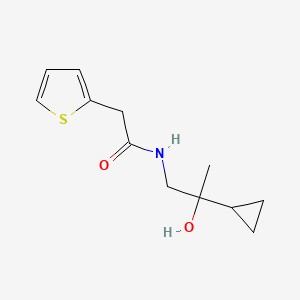
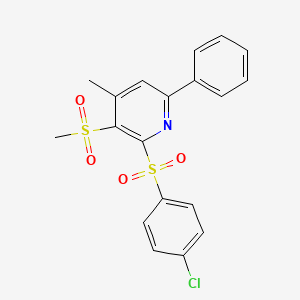
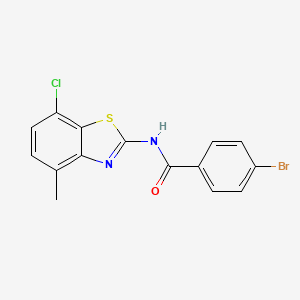
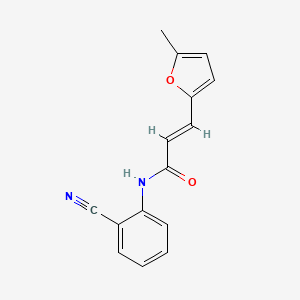
![4-[4-(2-chlorophenyl)-1,3-thiazol-2-yl]-1-(3-methoxyphenyl)-5-methyl-1H-1,2,3-triazole](/img/structure/B3013149.png)
